3-Bromo-3,3-difluoropropylamine hydrochloride

Descripción general

Descripción

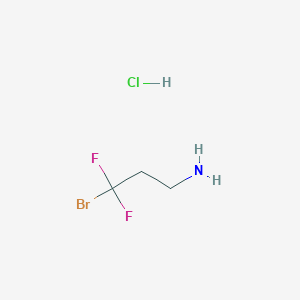

3-Bromo-3,3-difluoropropylamine hydrochloride is a chemical compound with the molecular formula C3H7BrClF2N and a molecular weight of 210.45 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes bromine and fluorine atoms, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3,3-difluoropropylamine hydrochloride typically involves the reaction of 3-bromo-3,3-difluoropropylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

Starting Material: 3-Bromo-3,3-difluoropropylamine

Reagent: Hydrochloric acid

Conditions: Controlled temperature, solvent (e.g., ethanol or water)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques to ensure high yield and purity. The process generally follows the same synthetic route but is optimized for scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-3,3-difluoropropylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Addition Reactions: The fluorine atoms can be involved in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Addition Reactions: Electrophiles like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the bromine atom is replaced by another functional group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- 3-Bromo-3,3-difluoropropylamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For instance, it has been utilized in the development of novel anticoagulants and other therapeutic agents due to its ability to introduce fluorinated functionalities that enhance pharmacokinetic properties .

- Antiviral and Antimicrobial Research :

Agrochemical Applications

- Pesticide Development :

- Plant Growth Regulators :

Materials Science Applications

- Polymer Chemistry :

- Surface Modification :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Bromo-3,3-difluoropropylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The compound can interact with enzymes and proteins, leading to modifications that are useful in biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-3,3-difluoropropane: Similar structure but lacks the amine group.

3-Bromo-3,3-difluoropropylamine: The base compound without the hydrochloride.

3-Chloro-3,3-difluoropropylamine hydrochloride: Similar but with chlorine instead of bromine.

Uniqueness

3-Bromo-3,3-difluoropropylamine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and biochemical research .

Actividad Biológica

3-Bromo-3,3-difluoropropylamine hydrochloride (CAS Number: 234096-29-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₃H₅BrF₂N·HCl. The compound features a bromine atom and two fluorine atoms attached to a propylamine backbone. Its structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 155.48 g/mol |

| CAS Number | 234096-29-8 |

| Chemical Formula | C₃H₅BrF₂N·HCl |

| Appearance | White crystalline solid |

Research indicates that this compound may interact with various biological targets, including neurotransmitter systems and enzymes involved in metabolic pathways. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating neurotransmitter release and influencing physiological responses.

Neurotransmitter Modulation

One of the key areas of interest is the compound's effect on neurotransmitter systems. Studies have shown that similar compounds can influence the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Alfa Chemistry indicated that this compound could inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial applications .

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones in cultures treated with the compound compared to control groups. This suggests potential use in developing antimicrobial agents.

- Neuropharmacological Assessment : In a pharmacological assessment involving rodent models, the administration of this compound resulted in altered behavior indicative of enhanced dopaminergic activity. This finding supports further investigation into its potential as a therapeutic agent for neurological disorders.

Toxicology and Safety Profile

Toxicological evaluations are critical for understanding the safety profile of any chemical compound. Preliminary data suggest that while this compound may exhibit some toxicity at high concentrations, it is generally considered safe for experimental use under controlled conditions . Further studies are necessary to establish comprehensive safety data.

Propiedades

IUPAC Name |

3-bromo-3,3-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIMZKDLACSYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(F)(F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660134 | |

| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234096-29-8 | |

| Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.